

# Application Notes and Protocols for Ertapenem Susceptibility Testing by Disk Diffusion Methodology

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Compound of Interest		
Compound Name:	Ertapenem(1-)	
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These application notes provide a detailed overview and protocol for determining the susceptibility of bacterial isolates to Ertapenem using the disk diffusion (Kirby-Bauer) methodology. This information is critical for surveillance studies, drug resistance monitoring, and in the development of new antimicrobial agents. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

# Data Presentation: Interpretive Criteria and Quality Control

Accurate interpretation of disk diffusion results relies on standardized zone diameter breakpoints. These breakpoints can vary between different standards organizations. The following tables summarize the interpretive criteria for Ertapenem according to CLSI and EUCAST, as well as the quality control parameters necessary to ensure the accuracy of the testing procedure.

Table 1: CLSI Zone Diameter Interpretive Criteria for Ertapenem (10 μg disk)



Organism Group	Resistant (mm)	Intermediate (mm)	Susceptible (mm)
Enterobacterales	≤ 18	19 - 21	≥ 22[1]
Haemophilus influenzae & Haemophilus parainfluenzae	-	-	≥ 22[1]

Note: The CLSI M100 35th ed. is a recognized standard by the FDA for antimicrobial susceptibility testing.[2]

Table 2: EUCAST Zone Diameter Interpretive Criteria for Ertapenem (10 µg disk)

Organism Group	Resistant (mm)	Susceptible, Increased Exposure (I) (mm)	Susceptible, Standard Dosing (S) (mm)
Enterobacterales	< 19	19 - 21	≥ 22

Note: EUCAST provides regularly updated breakpoint tables for the interpretation of MICs and zone diameters.[3][4]

Table 3: Quality Control (QC) Zone Diameter Ranges for Ertapenem (10 µg disk)

QC Strain	CLSI Acceptable Zone Range (mm)	EUCAST Acceptable Zone Range (mm)
Escherichia coli ATCC® 25922™	29 - 36[5][6]	29 - 36[7]
Klebsiella pneumoniae ATCC® 700603™	Not specified for routine QC	29 - 36[7]
Haemophilus influenzae ATCC® 49247™	24 - 31[6]	Not specified



Note: It is crucial to perform regular quality control testing to ensure the reliability of the results. [8]

# **Experimental Protocols**

The following is a detailed protocol for performing the Ertapenem disk diffusion susceptibility test, based on the widely accepted Kirby-Bauer method.

#### Materials:

- Ertapenem (ETP) 10 μg disks[1]
- Mueller-Hinton Agar (MHA) plates (4 mm depth)[9][10]
- Sterile saline or Trypticase Soy Broth[9]
- 0.5 McFarland turbidity standard[11]
- Sterile cotton swabs[11]
- Bacterial cultures to be tested
- QC strains (E. coli ATCC® 25922™, etc.)[8]
- Incubator (35 ± 2°C)[1]
- · Ruler or caliper for measuring zone diameters
- Forceps

#### Procedure:

- Media Preparation:
  - Use Mueller-Hinton Agar (MHA) with a pH between 7.2 and 7.4.[10]
  - The agar depth should be uniform at approximately 4 mm.[9][10]
  - Allow the plates to come to room temperature before use.[11]



#### Inoculum Preparation:

- Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
- Transfer the colonies to a tube containing sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.

#### Inoculation of MHA Plate:

- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
- Rotate the swab against the side of the tube to remove excess liquid.
- Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[11]

#### Application of Ertapenem Disks:

- Using sterile forceps, aseptically place an Ertapenem (10 μg) disk onto the inoculated agar surface.
- Gently press the disk to ensure complete contact with the agar.
- If multiple disks are used on the same plate, they should be placed at least 24 mm apart.

#### Incubation:

- Invert the plates and incubate them at  $35 \pm 2^{\circ}$ C in ambient air for 16-20 hours.[1]
- For Haemophilus spp., incubate in an atmosphere enriched with 5% CO2.[1]
- Measurement and Interpretation of Results:
  - After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk to the nearest millimeter.



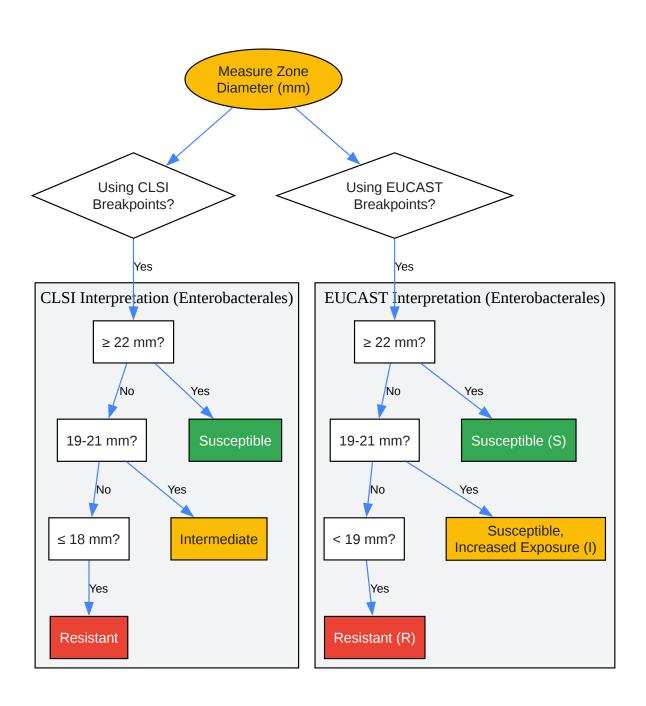
- Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the appropriate interpretive chart (Table 1 or 2).
- Quality Control:
  - Concurrently with the test organisms, perform the same procedure with the appropriate QC strains.
  - The zone diameters for the QC strains must fall within the acceptable ranges listed in Table 3 for the test results to be considered valid.[8]

### **Visualizations**

The following diagrams illustrate the experimental workflow and the logical relationship for interpreting the results of the Ertapenem disk diffusion test.









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